molecular formula C25H22N2O5S B15041583 8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B15041583
M. Wt: 462.5 g/mol
InChI Key: SNITWOSHHLQGLM-VKAVYKQESA-N
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Description

8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex heterocyclic compound. This compound is part of the thiazolo[3,2-a]pyridine family, known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylidene derivatives with thiazolo[3,2-a]pyridine precursors under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzylidene and phenyl groups. These structural features contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

8-O-ethyl 6-O-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C25H22N2O5S/c1-3-32-25(30)20-18(16-12-8-5-9-13-16)19(24(29)31-2)21(26)27-22(28)17(33-23(20)27)14-15-10-6-4-7-11-15/h4-14,18H,3,26H2,1-2H3/b17-14-

InChI Key

SNITWOSHHLQGLM-VKAVYKQESA-N

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)C(=O)OC)N)C(=O)/C(=C/C4=CC=CC=C4)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)C(=O)OC)N)C(=O)C(=CC4=CC=CC=C4)S2

Origin of Product

United States

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